molecular formula C6H15BrSi B6336562 (4-Bromobutyl)(dimethyl)silane CAS No. 52112-27-3

(4-Bromobutyl)(dimethyl)silane

Cat. No.: B6336562
CAS No.: 52112-27-3
M. Wt: 195.17 g/mol
InChI Key: OGOOYTFLTOGUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobutyl)(dimethyl)silane is an organosilicon compound with the molecular formula C6H15BrSi. It is characterized by a silicon atom bonded to a (4-bromobutyl) group and two methyl groups. This compound is commonly used in organic synthesis and materials science due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)(dimethyl)silane can be synthesized through the hydrosilylation of 4-bromobutene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound involves the continuous flow process, where the reactants are fed into a reactor containing the platinum catalyst. The product is then purified through distillation to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromobutyl)(dimethyl)silane involves the formation of reactive intermediates through the cleavage of the silicon-bromine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and reduction . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: (4-Bromobutyl)(dimethyl)silane is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and reduction reactions. Its dimethylsilane moiety provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-bromobutyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrSi/c1-8(2)6-4-3-5-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOOYTFLTOGUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-27-3
Record name (4-Bromobutyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52112-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromobutyl)(dimethyl)silane
Reactant of Route 2
(4-Bromobutyl)(dimethyl)silane
Reactant of Route 3
(4-Bromobutyl)(dimethyl)silane
Reactant of Route 4
(4-Bromobutyl)(dimethyl)silane
Reactant of Route 5
(4-Bromobutyl)(dimethyl)silane
Reactant of Route 6
(4-Bromobutyl)(dimethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.